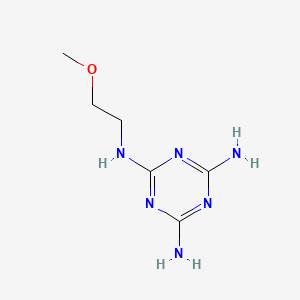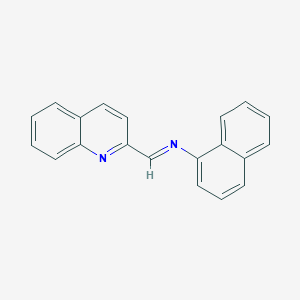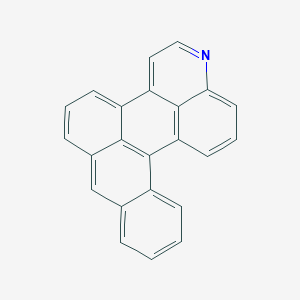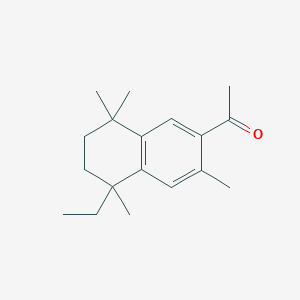![molecular formula C14H11ClN2O2 B14370319 2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine CAS No. 92102-81-3](/img/structure/B14370319.png)
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a vinyl group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzaldehyde and 3-methylpyridine.
Condensation Reaction: The aldehyde group of 2-chloro-5-nitrobenzaldehyde reacts with the methyl group of 3-methylpyridine in the presence of a base, such as sodium hydroxide, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of 2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
- 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine
- 2-[(E)-2-(2-nitrophenyl)ethenyl]-3-methylpyridine
- 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methylpyridine
Uniqueness
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine is unique due to the presence of both chloro and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds with only one substituent.
属性
CAS 编号 |
92102-81-3 |
|---|---|
分子式 |
C14H11ClN2O2 |
分子量 |
274.70 g/mol |
IUPAC 名称 |
2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine |
InChI |
InChI=1S/C14H11ClN2O2/c1-10-3-2-8-16-14(10)7-4-11-9-12(17(18)19)5-6-13(11)15/h2-9H,1H3/b7-4+ |
InChI 键 |
VLJMKGTVCQWPAY-QPJJXVBHSA-N |
手性 SMILES |
CC1=C(N=CC=C1)/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
规范 SMILES |
CC1=C(N=CC=C1)C=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)







![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)

![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)

![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
